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Compound of Interest

Compound Name: 3,4-Dibromo-1H-pyrazole

Cat. No.: B1585270 Get Quote

Introduction
3,4-Dibromo-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile

and highly valuable building block in modern organic synthesis. The pyrazole core is a

privileged scaffold, frequently found in molecules exhibiting a wide range of biological activities,

from pharmaceuticals to agrochemicals. The presence of two bromine atoms on the pyrazole

ring imparts specific reactivity, making it an ideal intermediate for constructing complex

molecular architectures through various cross-coupling methodologies. This guide provides an

in-depth overview of its properties, synthesis considerations, reactivity, and practical

applications for researchers and professionals in drug development and materials science.

Physicochemical and Structural Properties
The fundamental properties of 3,4-Dibromo-1H-pyrazole are summarized below. These

identifiers and computed properties are critical for reaction planning, analytical characterization,

and safety assessments.
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Property Value Source(s)

CAS Number 5932-18-3 [1]

Molecular Formula C₃H₂Br₂N₂ [1]

Molecular Weight 225.87 g/mol [1]

IUPAC Name 3,4-Dibromo-1H-pyrazole

Synonyms 4,5-dibromo-1H-pyrazole [1]

Topological Polar Surface Area

(TPSA)
28.7 Å² [1]

logP (Computed) 1.9 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 1 [1]

Synthesis and Regioselectivity Considerations
The synthesis of specifically substituted bromopyrazoles requires careful consideration of

regioselectivity. For an unsubstituted 1H-pyrazole, electrophilic substitution, such as

bromination, preferentially occurs at the C4 position due to the electronic nature of the ring.

Achieving a 3,4-dibromo substitution pattern often necessitates a multi-step approach or the

use of a precursor where the desired substitution is directed by existing functional groups.

One common strategy involves the bromination of a pyrazole that is already substituted at a

position that directs the incoming bromine atoms. Alternatively, a C4-brominated pyrazole can

be subjected to further bromination under more forcing conditions. The use of different

brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine, in various

solvent systems can also influence the regiochemical outcome.[2][3]
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Chemical Reactivity and Synthetic Applications
The primary utility of 3,4-Dibromo-1H-pyrazole in synthetic chemistry stems from the reactivity

of its two carbon-bromine bonds. These positions serve as versatile handles for introducing

molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The

differential reactivity of the C3 and C4 positions can potentially allow for selective, sequential

functionalization under carefully controlled conditions.

Key applications include:

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters to

introduce aryl or heteroaryl substituents.
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Sonogashira Coupling: Creation of C-C triple bonds by coupling with terminal alkynes, a

crucial transformation for synthesizing conjugated systems and rigid molecular linkers.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

These reactions enable chemists to rapidly assemble libraries of complex pyrazole derivatives

for screening in drug discovery and for the development of novel organic materials.[2] The

pyrazole core itself is a key pharmacophore, and its derivatives have shown promise as kinase

inhibitors, anti-inflammatory agents, and antidepressants.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Functionalized Pyrazole Derivatives
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Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura reaction to

functionalize one of the bromine atoms on the pyrazole core.
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Objective: To synthesize a 3-bromo-4-aryl-1H-pyrazole derivative.

Materials:

3,4-Dibromo-1H-pyrazole

Arylboronic acid (e.g., Phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent system (e.g., Dioxane/Water or DME/Water)

Inert gas (Argon or Nitrogen)

Methodology:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 3,4-Dibromo-1H-pyrazole (1.0 eq), the arylboronic acid (1.1-1.2 eq),

and the base (2.0-3.0 eq).

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas

(Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to

oxygen.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed

solvent system via syringe. Allow the mixture to stir for 5 minutes. Finally, add the palladium

catalyst (typically 1-5 mol%).

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir

vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and

inorganic byproducts.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to yield the desired mono-arylated product.
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Safety and Handling
3,4-Dibromo-1H-pyrazole is classified as a hazardous substance and must be handled with

appropriate precautions in a well-ventilated fume hood.

Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may

cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.

Handling: Avoid direct contact with the substance. Avoid formation and inhalation of dust.

Storage: Store in a cool, well-ventilated area in a tightly closed container.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this

chemical.

Conclusion
3,4-Dibromo-1H-pyrazole is a key heterocyclic intermediate whose value lies in the synthetic

versatility afforded by its two bromine substituents. Its ability to participate in a wide array of

palladium-catalyzed cross-coupling reactions allows for the efficient and targeted synthesis of

complex, functionalized pyrazole derivatives. This makes it an indispensable tool for

researchers in medicinal chemistry and materials science who are focused on developing novel

molecules with tailored biological or physical properties. Proper understanding of its reactivity

and adherence to safety protocols are paramount for its successful application in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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